Delphinidin 3-glucoside

Catalog No.
S560819
CAS No.
50986-17-9
M.F
C21H21O12+
M. Wt
465.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delphinidin 3-glucoside

Researchers seeking a reliable natural blue colorant or antioxidant standard face challenges with inconsistent extracts and unwanted color shifts. Delphinidin 3-glucoside (CAS 50986-17-9) solves these issues.

  • Unique blue-to-violet hue stable at pH

CAS Number

50986-17-9

Product Name

Delphinidin 3-glucoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H21O12+

Molecular Weight

465.4 g/mol

InChI

InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27)/p+1/t15-,17-,18+,19-,21-/m1/s1

InChI Key

XENHPQQLDPAYIJ-PEVLUNPASA-O

SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O

Synonyms

delphinidin 3-O-beta-D-glucopyranoside, delphinidin 3-O-beta-glucoside, delphinidin 3-O-glucopyranoside, delphinidin-3-glucoside, myrtillin

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Delphinidin 3-O-glucoside, also known as myrtillin, belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Delphinidin 3-O-glucoside is considered to be a practically insoluble (in water) and relatively neutral molecule. Delphinidin 3-O-glucoside has been detected in multiple biofluids, such as urine and blood. Within the cell, delphinidin 3-O-glucoside is primarily located in the cytoplasm. Delphinidin 3-O-glucoside exists in all eukaryotes, ranging from yeast to humans. Delphinidin 3-O-glucoside can be converted into delphinidin. Outside of the human body, delphinidin 3-O-glucoside can be found in a number of food items such as fruits, lingonberry, grape wine, and common pea. This makes delphinidin 3-O-glucoside a potential biomarker for the consumption of these food products.
Delphinidin 3-O-beta-D-glucoside is an anthocyanin cation consisting of delphinidin having a beta-D-glucosyl residue attached at the 3-hydroxy position. It has a role as a plant metabolite. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin. It is a conjugate acid of a delphinidin 3-O-beta-D-glucoside betaine.

Purity

≥95% (HPLC)

Package Size

1 mg, 5 mg, 10 mg

Delphinidin 3-glucoside (CAS 50986-17-9) is a primary water-soluble anthocyanin pigment responsible for deep blue-to-purple hues in many fruits and flowers. As a glycoside of the anthocyanidin delphinidin, it is frequently utilized in research and development as a natural colorant, a potent antioxidant for nutraceutical and cosmetic formulations, and as an analytical standard for quantifying anthocyanins in complex mixtures like food products. Its value is defined by its specific chromatic properties under varying pH and its distinct antioxidant capacity relative to other common anthocyanins.

Research Fit

Pathway study
Supports kinase selectivity research in EGFR pathway models; moderate inhibition profile for mechanistic studies
Cellular assay
C3-monoglucoside scaffold for intracellular ROS modulation assays in colon cell lines
Stability context
Suitable for thermal stability and formulation-storage research; chloride salt form available for enhanced stability

Substituting Delphinidin 3-glucoside with seemingly similar compounds introduces critical performance failures. Using a different anthocyanin, such as Cyanidin 3-glucoside, results in a significant color shift from blue-purple to red, altering the final product's visual properties. Opting for the aglycone form, Delphinidin, dramatically reduces water solubility and stability, complicating aqueous formulations and processing. The glucose moiety at the 3-position is crucial for both solubility and stability compared to its aglycone. Furthermore, relying on crude plant extracts instead of this high-purity compound introduces variability in concentration and composition, compromising experimental reproducibility and dosage accuracy in regulated applications.

Substitution Risk

B-ring hydroxylation alters reactivity
Trihydroxy pattern (3′,4′,5′-OH) gives distinct ROS and singlet oxygen reactivity; dihydroxy or methoxylated analogs may shift oxidative response profiles.
Glycosylation pattern dictates cellular efficacy
C3-monoglucoside exhibits different intracellular ROS reduction vs. C3,C5-diglucosides. Substituting with diglycosylated delphinidin derivatives can alter antioxidant endpoint interpretation.
Kinase inhibition profile is not interchangeable
EGFR inhibition characteristics differ quantitatively from cyanidin-3-glucoside. Direct substitution without analytical verification may compromise kinase-targeted study conclusions.

Superior Antioxidant Activity from B-Ring Hydroxylation

The antioxidant capacity of anthocyanins is directly linked to the number of hydroxyl groups on the B-ring. Delphinidin 3-glucoside, with three B-ring hydroxyl groups, demonstrates significantly higher radical scavenging activity than analogs with fewer groups. In comparative studies, the rank order of antioxidant activity is consistently delphinidin > petunidin > cyanidin > malvidin. For example, delphinidin derivatives show higher activity than their cyanidin-based counterparts in assays measuring protection against lipid peroxidation.

Evidence DimensionAntioxidant Activity Ranking
Target Compound DataHighest activity class (Delphinidin derivatives)
Comparator Or BaselineLower activity classes (Cyanidin, Malvidin, Peonidin derivatives)
Quantified DifferenceQualitatively ranked higher; specific quantitative difference varies by assay.
ConditionsVarious in-vitro antioxidant assays (e.g., DPPH, ABTS, lipid peroxidation inhibition).

For applications requiring maximal antioxidant potency, the delphinidin core provides a structural advantage over other common anthocyanin classes.

EGFR kinase inhibition
Head-to-head
D3G IC50 2.37 µM vs C3G IC50 0.10 µM (approx. 24-fold difference)
Supports kinase selectivity review; D3G yields moderate EGFR inhibition context relative to C3G
In vitro biochemical assay; purified anthocyanins

Lower Thermal Stability vs. Cyanidin Glycosides

While potent, Delphinidin 3-glucoside is more susceptible to thermal degradation than other common anthocyanins, a critical factor for food processing and formulation. In a comparative study of blueberry juice, delphinidin glycosides were found to be more susceptible to thermal treatment than cyanidin glycosides. This is consistent with the general principle that increased hydroxylation on the B-ring, which boosts antioxidant activity, tends to reduce pigment stability. This trade-off is a key material selection parameter.

Evidence DimensionThermal Degradation Susceptibility
Target Compound DataMore susceptible to thermal degradation
Comparator Or BaselineCyanidin glycosides (less susceptible)
Quantified DifferenceNot quantified directly, but observed as having faster degradation in a mixed system.
ConditionsHeating of commercial blueberry juice from 75°C to 95°C.

A buyer must select Delphinidin 3-glucoside for its high antioxidant activity, while carefully managing thermal exposure during processing to prevent degradation and color loss, a constraint not as severe for cyanidin-based alternatives.

Glycosylation-ROS effect
Class-level
C3-monoglycosides > C3,C5-diglycosides in intracellular ROS reduction (rank-order)
C3-only glycosylation pattern supports cellular antioxidant endpoint context
Human colon cell lines; class-level inference, confirm per batch

Blue Color and pH Sensitivity vs. Malvidin

The color of an anthocyanin solution is highly dependent on its structure and the pH. Delphinidin 3-glucoside provides characteristic blue-violet hues, which differ significantly from the more reddish-purple of malvidin-based pigments. However, this color is generally less stable as pH increases. For instance, in one study, Malvidin 3-glucoside solutions showed relatively high color stability in slightly alkaline regions, whereas Delphinidin 3-glucoside's color changes more severely with rising pH. Specifically, the flavylium cation of Delphinidin 3-glucoside is less stable than that of Cyanidin 3-glucoside in buffered solutions, leading to faster discoloration as pH moves from acidic towards neutral.

Evidence DimensionColor Stability vs. pH
Target Compound DataLess color stable with increasing pH; provides blue-violet hues.
Comparator Or BaselineMalvidin 3-glucoside (more color stable at higher pH); Cyanidin 3-glucoside (more stable in buffered solutions).
Quantified DifferenceQualitatively observed to have more severe color changes and lower stability as pH rises compared to Mv-3-G and Cy-3-G.
ConditionsAqueous solutions across a pH range of 1-12.

This compound should be selected specifically for applications requiring its unique blue-violet hue in well-controlled, acidic environments (pH < 4) where alternatives like Malvidin 3-glucoside would provide an undesirable reddish color.

Thermal half-life
Head-to-head
D3G 173–182 d vs C3G 133–154 d at 60°C (microencapsulated)
Reported longer half-life supports stability screening for long-term formulations
Spray-dried maqui juice; inulin/alginate matrices
Singlet oxygen stability
Head-to-head
Rank: malvidin glucoside > cyanidin/delphinidin glucoside (photochemical assay)
Stability rank-order context; D3G lower stability under singlet oxygen requires handling review
Riboflavin-mediated singlet oxygen; Vitis coignetiea extract
Fed-state bioaccessibility
Head-to-head
Approx. 2-fold higher bioaccessibility in fed state (high-fat meal) vs fasted
Supports formulation-exposure review; fed-state co-administration context for oral studies
TIM-1 dynamic GI model; blueberry polyphenol extract
Glial cell stability
Head-to-head
D3G degrades within 1h; stimulates H2O2 production; C3G protects glial cells at 5–20 µM
Assay stability and H2O2 context; D3G not suited for glial neuroprotection endpoint models
C6 glial cells; H2O2-induced necrosis model

High-Potency Antioxidant Serums & Nutraceuticals

Leverage the superior antioxidant capacity of the delphinidin core for aqueous-based cosmetic or dietary supplement formulations where maximum radical scavenging activity is the primary objective and processing involves minimal heat exposure.

Natural Blue-Violet Colorant for Acidic Foods

Utilize as a specialty colorant in applications requiring a distinct blue-to-violet shade, such as yogurts, fruit preparations, and beverages, where the pH can be maintained below 4 to ensure color stability.

Analytical Standard for Food & Beverage QC

Employ as a high-purity analytical standard for the accurate HPLC-based quantification of Delphinidin 3-glucoside in raw materials (e.g., bilberry, blackcurrant extracts) and finished food products, ensuring quality control and accurate labeling.

SAR Study Tool

Use as a benchmark compound in studies comparing the biological efficacy (e.g., anti-inflammatory, enzyme inhibition) of different anthocyanins to elucidate how the number and position of hydroxyl groups on the B-ring influence molecular activity.

Application Fit

Application
Selection Property
Validation Focus
EGFR pathway research in colon cell models
Moderate kinase inhibition profile
Kinase selectivity and target engagement review
Intracellular ROS modulation studies
C3-monoglucoside antioxidant profile
Cellular antioxidant endpoint comparison
Long-term storage and formulation research
Thermal half-life stability rank
Shelf-life and degradation monitoring
Oral bioavailability and food matrix studies
Fed-state bioaccessibility response
GI model and exposure validation

UNII

8XEQ4P5O4Z

Other CAS

6906-38-3

Wikipedia

Delphinidin 3-O-glucoside cation

Explore Compound Types